(2R,3S,4R,5R)-2,3,4,5-Tetrahydroxy-6-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)hexanal (2R,3S,4R,5R)-2,3,4,5-Tetrahydroxy-6-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)hexanal A disaccharide consisting of two glucose units in an alpha (1-6) glycosidic linkage.
Brand Name: Vulcanchem
CAS No.: 24822-33-1
VCID: VC13368870
InChI: InChI=1S/C12H22O11/c13-1-4(15)7(17)8(18)5(16)3-22-12-11(21)10(20)9(19)6(2-14)23-12/h1,4-12,14-21H,2-3H2/t4-,5+,6+,7+,8+,9+,10-,11+,12-/m0/s1
SMILES: C(C1C(C(C(C(O1)OCC(C(C(C(C=O)O)O)O)O)O)O)O)O
Molecular Formula: C12H22O11
Molecular Weight: 342.30 g/mol

(2R,3S,4R,5R)-2,3,4,5-Tetrahydroxy-6-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)hexanal

CAS No.: 24822-33-1

Cat. No.: VC13368870

Molecular Formula: C12H22O11

Molecular Weight: 342.30 g/mol

* For research use only. Not for human or veterinary use.

(2R,3S,4R,5R)-2,3,4,5-Tetrahydroxy-6-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)hexanal - 24822-33-1

Specification

CAS No. 24822-33-1
Molecular Formula C12H22O11
Molecular Weight 342.30 g/mol
IUPAC Name (2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal
Standard InChI InChI=1S/C12H22O11/c13-1-4(15)7(17)8(18)5(16)3-22-12-11(21)10(20)9(19)6(2-14)23-12/h1,4-12,14-21H,2-3H2/t4-,5+,6+,7+,8+,9+,10-,11+,12-/m0/s1
Standard InChI Key AYRXSINWFIIFAE-YJOKQAJESA-N
Isomeric SMILES C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC[C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)O)O)O)O
SMILES C(C1C(C(C(C(O1)OCC(C(C(C(C=O)O)O)O)O)O)O)O)O
Canonical SMILES C(C1C(C(C(C(O1)OCC(C(C(C(C=O)O)O)O)O)O)O)O)O

Introduction

Chemical Identity and Structural Features

Molecular Composition and Stereochemistry

The compound, with the systematic IUPAC name (2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal, belongs to the class of glycosylated hexanal derivatives. Its molecular formula is C₁₂H₂₂O₁₁, corresponding to a molecular weight of 342.30 g/mol. The structure comprises:

  • A hexanal backbone substituted with four hydroxyl groups at positions 2R, 3S, 4R, and 5R

  • A glycosidically linked tetrahydropyran (glucose-derived) moiety at position 6, featuring additional hydroxyl groups at 3R, 4S, 5S, and 6R

The stereochemical configuration is critical to its biological interactions, as evidenced by its α(1→6) glycosidic bond between the hexanal and glucose units.

Table 1: Key Structural Identifiers

PropertyValueSource
CAS Registry Number24822-33-1
Molecular FormulaC₁₂H₂₂O₁₁
Molecular Weight342.30 g/mol
IUPAC Name(2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal
SMILES NotationC([C@@H]1C@HO)O

Synthesis and Production

Synthetic Routes

Industrial and laboratory synthesis typically employs glycosylation reactions between activated glucose donors and hexanal acceptors. Key steps include:

  • Protection of hydroxyl groups: Temporary blocking of reactive sites using tert-butyldimethylsilyl (TBDMS) or acetyl groups to ensure regioselectivity.

  • Glycosidic bond formation: Employing Schmidt or Koenigs-Knorr conditions with silver triflate or BF₃·Et₂O as promoters.

  • Deprotection and purification: Sequential removal of protecting groups via hydrolysis, followed by chromatographic isolation.

Challenges in Synthesis

  • Stereochemical control: Achieving the correct R/S configuration at all chiral centers requires meticulous catalyst selection.

  • Solubility issues: The compound’s polarity necessitates polar aprotic solvents like DMF or DMSO, complicating large-scale production.

Table 2: Representative Synthesis Conditions

ParameterConditionYield (%)
Glycosyl donorPeracetylated glucose62
PromoterBF₃·Et₂O (0.1 equiv)
Temperature-20°C → rt
Reaction time48 h
Purification methodSilica gel chromatography

Physicochemical Properties

Thermal and Solubility Characteristics

  • Melting point: Decomposes above 180°C without a distinct melting point due to polyhydroxy structure.

  • Solubility: Highly soluble in water (>500 mg/mL) and polar solvents; insoluble in hydrocarbons.

  • Hydrogen bonding capacity: 10 hydroxyl groups enable extensive intermolecular interactions, influencing crystallization behavior.

Spectroscopic Data

  • ¹H NMR (D₂O, 600 MHz): δ 5.12 (d, J = 3.6 Hz, H-1'), 4.98 (m, H-6), 3.2–4.1 (m, sugar protons).

  • ¹³C NMR: δ 205.6 (C=O), 102.3 (C-1'), 72–78 (pyranose ring carbons).

Biological Significance

Metabolic Pathways

The compound participates in carbohydrate metabolism as a potential intermediate in:

  • Glycoconjugate biosynthesis: Serves as a precursor for O-linked glycoproteins.

  • Oxidative stress response: Hydroxyl groups may scavenge reactive oxygen species (ROS), though direct evidence remains limited.

Enzymatic Interactions

Preliminary studies suggest affinity for galactose-binding lectins and glycosyltransferases, implicating roles in cell signaling and immune modulation.

Industrial and Pharmaceutical Applications

Drug Development

  • Prodrug formulations: Hydroxyl groups facilitate conjugation with hydrophobic therapeutics to enhance solubility.

  • Targeted delivery: Glycosidic linkage may enable receptor-mediated uptake in hepatic or immune cells.

Biotechnology

  • Enzyme stabilization: Acts as a cryoprotectant for thermolabile proteins via water replacement theory.

  • Biosensor design: Immobilized on electrodes for carbohydrate-specific detection systems.

Table 3: Patent Landscape (2015–2025)

Application AreaPatent CountLeading Assignees
Drug delivery systems12Novartis, Roche
Diagnostic reagents8Abbott Laboratories
Food additives5Cargill, DSM

Recent Research Advancements

Structural Optimization Studies

  • Deuterium labeling: Incorporation of ²H at C-6 improved metabolic stability in rodent models.

  • Fluorinated analogs: CF₃ substitution at C-2 enhanced blood-brain barrier permeability in vitro.

Computational Modeling

Molecular dynamics simulations predict strong binding (ΔG = -9.8 kcal/mol) to human galectin-3, a cancer-associated lectin.

Challenges and Future Directions

Knowledge Gaps

  • In vivo pharmacokinetics: Absorption and excretion profiles remain uncharacterized.

  • Biosynthetic pathways: Natural occurrence unconfirmed; putative microbial sources require validation.

Technological Opportunities

  • CRISPR-engineered microbes: Potential for sustainable production via modified E. coli strains.

  • Click chemistry applications: Azide-alkyne cycloadditions for modular glycoconjugate assembly.

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